1,1-Bis(iodomethyl)cyclopropane: A Technical Guide for Strategic Application in Advanced Synthesis
1,1-Bis(iodomethyl)cyclopropane: A Technical Guide for Strategic Application in Advanced Synthesis
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of 1,1-bis(iodomethyl)cyclopropane. This versatile building block, distinguished by its geminal bis(iodomethyl) substitution on a cyclopropane ring, offers unique opportunities for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its properties, a detailed synthesis protocol rooted in established chemical principles, an exploration of its reactivity with mechanistic insights, and critical safety and handling information.
Core Identification and Physicochemical Profile
1,1-Bis(iodomethyl)cyclopropane is a valuable reagent for introducing the sterically demanding and conformationally rigid spiro[2.X]cycloalkane moiety. Its precise identification and an understanding of its physical properties are paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of 1,1-Bis(iodomethyl)cyclopropane
| Property | Value | Source(s) |
| CAS Number | 83321-23-7 | [1][2][3] |
| Molecular Formula | C₅H₈I₂ | [1][4] |
| Molecular Weight | 321.93 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 255.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 2.45 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.669 (Predicted) | [1] |
Note: Some physical properties are predicted and should be used as an estimate. Experimental verification is recommended.
Synthesis Protocol: A Field-Proven Finkelstein Approach
The most reliable and scalable synthesis of 1,1-bis(iodomethyl)cyclopropane is achieved via a Finkelstein reaction, a robust halogen exchange process. This protocol details the conversion from the more readily available 1,1-bis(bromomethyl)cyclopropane.
Experimental Protocol: Synthesis of 1,1-Bis(iodomethyl)cyclopropane
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Reagents & Equipment:
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1,1-Bis(bromomethyl)cyclopropane (1.0 eq)
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Sodium iodide (NaI) (2.5 eq)
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Anhydrous acetone
-
Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Standard glassware for workup and purification
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,1-bis(bromomethyl)cyclopropane in a minimal amount of anhydrous acetone.
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Add sodium iodide to the solution. The use of a significant excess of NaI is crucial to drive the reaction equilibrium forward.[2][5]
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Upon completion (typically after several hours to overnight), cool the reaction mixture to room temperature. A white precipitate of sodium bromide will form.[2]
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting residue is then partitioned between a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,1-bis(iodomethyl)cyclopropane.
-
Causality and Expertise in the Synthesis:
-
Choice of Solvent: Anhydrous acetone is the solvent of choice due to the high solubility of sodium iodide and the poor solubility of the sodium bromide or chloride byproducts, which precipitate and drive the reaction to completion according to Le Châtelier's principle.[2][4][5]
-
Reaction Conditions: Refluxing is necessary to provide the activation energy for this SN2 reaction. The reaction time can vary depending on the scale and the specific dihalo-precursor used.
-
Workup Strategy: The aqueous workup and washing steps are critical for removing inorganic salts and impurities, ensuring the purity of the final product.
Diagram 1: Finkelstein Reaction Workflow
Caption: A streamlined workflow for the synthesis of 1,1-bis(iodomethyl)cyclopropane.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 1,1-bis(iodomethyl)cyclopropane lies in the reactivity of its two iodomethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile construction of spirocyclic systems, a structural motif of increasing importance in medicinal chemistry.
The incorporation of a cyclopropane ring can enhance the metabolic stability, binding affinity, and potency of a drug candidate.[1] The rigid nature of the cyclopropane ring can also lock a molecule into a specific conformation, which can be advantageous for receptor binding.
Application in Spiro-oxindole Synthesis:
A prime example of the utility of 1,1-bis(iodomethyl)cyclopropane is in the synthesis of spiro[cyclopropane-3,3'-oxindole] derivatives. These scaffolds are present in a variety of biologically active compounds.
Diagram 2: Reactivity Pathway for Spiro-oxindole Formation
Caption: The reaction pathway for the synthesis of spiro-oxindoles.
Experimental Protocol: Synthesis of a Spiro[cyclopropane-1,3'-oxindole]
-
Reagents & Equipment:
-
Substituted Oxindole (1.0 eq)
-
1,1-Bis(iodomethyl)cyclopropane (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction and purification glassware
-
-
Procedure:
-
To a solution of the oxindole in anhydrous DMF under an inert atmosphere, add the base.
-
Stir the mixture at room temperature for a short period to facilitate deprotonation of the oxindole.
-
Add 1,1-bis(iodomethyl)cyclopropane to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired spiro-oxindole.
-
Safety and Handling
As an alkylating agent, 1,1-bis(iodomethyl)cyclopropane must be handled with care. The following safety information is based on data for structurally similar iodo-compounds.
Table 2: GHS Hazard Information
| Hazard | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. P280: Wear eye protection. |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and dark place, away from oxidizing agents and strong bases.
Spectroscopic Characterization
While a comprehensive, publicly available NMR spectral analysis for 1,1-bis(iodomethyl)cyclopropane is limited, the expected signals can be predicted based on its structure and data from analogous cyclopropane derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the iodomethyl groups and the methylene protons of the cyclopropane ring. The cyclopropyl protons typically appear in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the methylene carbons of the iodomethyl groups. The carbon atoms of the cyclopropane ring are characteristically shifted to a higher field.[6]
Conclusion
1,1-Bis(iodomethyl)cyclopropane is a potent and versatile reagent for the construction of spirocyclic systems, offering a strategic advantage in the design of novel molecular entities with potential therapeutic applications. Its synthesis via the Finkelstein reaction is a reliable and scalable method. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable building block.
References
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LookChem. Cas 83321-23-7,1,1-bis(iodomethyl)cyclopropane. [Link]
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SATHEE. Finkelstein Reaction. [Link]
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Wikipedia. Finkelstein reaction. [Link]
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PubMed. Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane. [Link]
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Organic Syntheses. PREPARATION OF 6-IODO-1-HEXENE. [Link]
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Scribd. Coupling Constants For 1h and 13c NMR. [Link]
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Organic Chemistry Frontiers. Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]
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ACS Publications. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. [Link]
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ResearchGate. Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis | Request PDF. [Link]
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Organic Letters. Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. [Link]
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PubMed Central. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]
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